Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
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Overview
Description
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is a chemical compound that belongs to the class of oxazinanes This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a dioxo-oxazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,6-dioxo-1,3-oxazinane-3-carboxylate with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
- Tert-butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
- Tert-butyl 4-(4-methylphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Uniqueness
Tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-4-6-10(16)7-5-9/h4-7,11H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWQGJQRFTXUSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661444 |
Source
|
Record name | tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-60-3 |
Source
|
Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)dihydro-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886362-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-fluorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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